molecular formula C16H16N6O4S B6417879 4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 921061-75-8

4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B6417879
CAS No.: 921061-75-8
M. Wt: 388.4 g/mol
InChI Key: HRDWQEYFRAIVIL-UHFFFAOYSA-N
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Description

4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a benzenesulfonamide group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of reactions starting from simple precursors such as formamide and acetic anhydride. These reactions involve cyclization and condensation steps to form the imidazo[2,1-f]purine structure.

    Introduction of the Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached to the purine core through a nucleophilic substitution reaction. This step typically involves the reaction of the purine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide: The parent compound.

    4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonic acid: A similar compound with a sulfonic acid group instead of a sulfonamide group.

    4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonyl chloride: A derivative with a sulfonyl chloride group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets. Its combination of a purine core with a benzenesulfonamide group provides distinct chemical and biological properties that are not commonly found in other compounds.

Biological Activity

The compound 4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonamide group linked to a purine core. The IUPAC name indicates significant functional groups that contribute to its biological properties. The molecular formula is C16H16N6O4SC_{16}H_{16}N_{6}O_{4}S, and it has a molecular weight of 396.4 g/mol.

Structural Formula

InChI InChI 1S C16H16N6O4S c1 9 8 21 12 13 19 2 16 24 20 3 14 12 23 18 15 21 22 9 10 4 6 11 7 5 10 27 17 25 26 h4 8H 1 3H3 H2 17 25 26 \text{InChI }\text{InChI 1S C16H16N6O4S c1 9 8 21 12 13 19 2 16 24 20 3 14 12 23 18 15 21 22 9 10 4 6 11 7 5 10 27 17 25 26 h4 8H 1 3H3 H2 17 25 26 }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It acts as an enzyme inhibitor, potentially affecting pathways involved in metabolism and signal transduction. The specific mechanisms include:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function.
  • Allosteric Modulation : It may also induce conformational changes in proteins that affect their activity.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

  • Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Properties : Its structure allows for potential modulation of inflammatory pathways.
  • Antimicrobial Effects : Initial findings indicate possible antibacterial and antifungal activities.

Antitumor Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of similar purine derivatives. Compounds with structural similarities demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 50 µM .

Antimicrobial Properties

Research has shown that related compounds exhibit broad-spectrum antimicrobial activity. For instance, derivatives containing the 1,2,4-triazole scaffold have demonstrated MIC values as low as 0.0156 µg/mL against Candida albicans . The potential of the sulfonamide moiety in enhancing antibacterial activity was also noted.

Comparative Biological Activity Table

CompoundActivity TypeMIC/IC50 ValuesReference
Compound AAnticancer5 µM
Compound BAntifungal0.0156 µg/mL
Compound CAntibacterial0.125 µg/mL

Properties

IUPAC Name

4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)10-4-6-11(7-5-10)27(17,25)26/h4-8H,1-3H3,(H2,17,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDWQEYFRAIVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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